
2'/3'-O-Acetyl ADP Ribose-d3(A mixture of 2'/3'-O-Acetyl ADP Ribose-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’/3’-O-Acetyl ADP Ribose-d3 (A mixture of 2’/3’-O-Acetyl ADP Ribose-d3) is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenosine diphosphate ribose, where the acetyl group is attached to the ribose moiety. This compound is significant for its role in studying the enzymatic activities of sirtuins, a family of NAD-dependent deacetylases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’/3’-O-Acetyl ADP Ribose-d3 involves the acetylation of adenosine diphosphate ribose. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the ribose moiety .
Industrial Production Methods
Industrial production of 2’/3’-O-Acetyl ADP Ribose-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2’/3’-O-Acetyl ADP Ribose-d3 undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield ADP ribose.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid or base.
Oxidation: Uses oxidizing agents like potassium permanganate.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces ADP ribose.
Oxidation: Can yield oxidized derivatives of ADP ribose.
Substitution: Results in various substituted ADP ribose derivatives.
Aplicaciones Científicas De Investigación
2’/3’-O-Acetyl ADP Ribose-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studies the role of sirtuins in cellular processes.
Medicine: Investigates the potential therapeutic applications of sirtuin inhibitors.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with sirtuins. Sirtuins are NAD-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism. 2’/3’-O-Acetyl ADP Ribose-d3 acts as a substrate for sirtuins, facilitating the study of their enzymatic activities and the identification of potential inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 2’'-O-Acetyl-ADP-ribose
- 3’'-O-Acetyl-ADP-ribose
Uniqueness
2’/3’-O-Acetyl ADP Ribose-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biochemical assays. This feature distinguishes it from other acetylated ADP ribose derivatives, making it particularly valuable in proteomics research .
Propiedades
Fórmula molecular |
C34H46N10Na4O30P4 |
|---|---|
Peso molecular |
1296.7 g/mol |
Nombre IUPAC |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-3,5-dihydroxy-4-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-4,5-dihydroxy-3-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1/i2*1D3;;;; |
Clave InChI |
WMDCRUFIJFNZRB-HJJLZYAASA-J |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


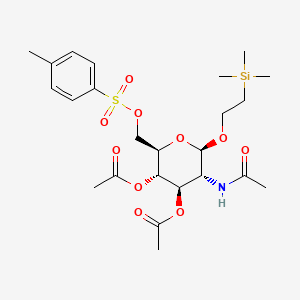
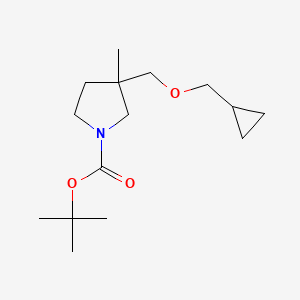
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)


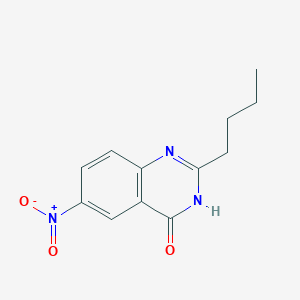

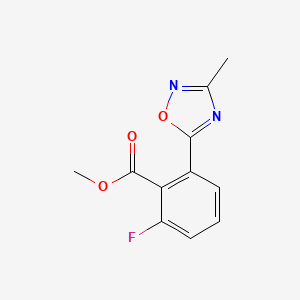

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)

![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)
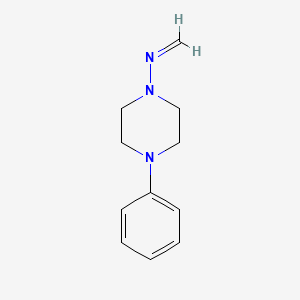
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
